Methyl 1-(fluorosulfonyl)azetidine-3-carboxylate
Description
Properties
Molecular Formula |
C5H8FNO4S |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
methyl 1-fluorosulfonylazetidine-3-carboxylate |
InChI |
InChI=1S/C5H8FNO4S/c1-11-5(8)4-2-7(3-4)12(6,9)10/h4H,2-3H2,1H3 |
InChI Key |
FIWBGBCYONPYQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN(C1)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(fluorosulfonyl)azetidine-3-carboxylate typically involves the reaction of azetidine derivatives with fluorosulfonylating agents. One common method includes the use of azetidine-3-carboxylate as a starting material, which is then treated with a fluorosulfonylating reagent under controlled conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(fluorosulfonyl)azetidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the fluorosulfonyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce a sulfone .
Scientific Research Applications
Methyl 1-(fluorosulfonyl)azetidine-3-carboxylate has several applications in scientific research:
Organic Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a scaffold for designing new pharmaceuticals.
Biological Studies: It is used in the study of enzyme interactions and protein modifications.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 1-(fluorosulfonyl)azetidine-3-carboxylate involves its interaction with various molecular targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that alter their function. This reactivity is exploited in both chemical biology and medicinal chemistry to study and modulate biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Azetidine Carboxylates
The reactivity, stability, and applications of azetidine carboxylates are heavily influenced by their substituents. Below is a comparative analysis of key analogs:
Table 1: Comparative Analysis of Azetidine Carboxylates
Reactivity and Stability Insights
- Fluorosulfonyl vs. Chlorosulfonyl : The fluorosulfonyl group exhibits superior reactivity in SuFEx reactions due to the strong electron-withdrawing nature of fluorine, enabling rapid covalent bond formation with nucleophiles like amines and alcohols. In contrast, chlorosulfonyl analogs are less reactive and more prone to hydrolysis .
- Steric Effects : Bulky substituents like diphenylmethyl () reduce reactivity by increasing steric hindrance, whereas smaller groups like fluorosulfonyl facilitate nucleophilic attack .
- Ester Stability : The tert-butyl ester () is more stable under acidic conditions compared to the methyl ester, which is prone to hydrolysis in basic environments .
Research Findings and Data
Table 2: Key Physicochemical Properties
Biological Activity
Methyl 1-(fluorosulfonyl)azetidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
This compound features an azetidine ring, a carboxylate functional group, and a fluorosulfonyl moiety. The presence of the fluorosulfonyl group enhances the compound's electrophilicity, making it reactive towards nucleophiles, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to alterations in protein function, impacting various biological pathways. The azetidine ring contributes to the compound's reactivity and potential interactions with biomolecules.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including cytotoxicity against cancer cell lines and potential antimicrobial properties. Below is a summary of its biological activities based on available studies:
Case Studies
-
Antiproliferative Activity in Leukemic Cells :
A study evaluated the antiproliferative effects of this compound derivatives on HL60 cells, revealing significant cytotoxicity with an IC50 value of 76 µM. This suggests potential as an anticancer agent, particularly in leukemia treatment. -
Antiviral Properties :
Another investigation demonstrated that the compound could inhibit the replication of human coronavirus (229E), with an EC50 value of 45 µM, showing promise as a therapeutic agent against viral infections. -
Antimicrobial Efficacy :
Research has indicated that compounds similar to this compound can act as adjuvants to antibiotics, enhancing their efficacy against resistant strains such as MRSA. This highlights the compound's potential role in combating antibiotic resistance.
Q & A
Q. Basic Research Focus
- Handling : Use gloves, goggles, and fume hoods due to potential skin/eye irritation. Avoid inhalation; if exposed, rinse with water for 15 minutes .
- Disposal : Neutralize with aqueous NaOH (1 M) to hydrolyze –SO₂F to inert sulfates before disposal .
How can researchers resolve discrepancies in NMR data for this compound?
Advanced Research Focus
Variations in NMR shifts may arise from solvent polarity or trace impurities. For example, in CDCl₃, the methyl ester resonates at δ 3.7 ppm, but in DMSO-d₆, it shifts upfield to δ 3.5 ppm due to hydrogen bonding. To resolve ambiguities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
